Pyrazine, 2-isopentyl-3-methoxy

Beschreibung

Systematic IUPAC Nomenclature and Structural Characterization

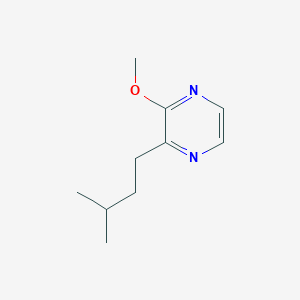

The compound 2-isopentyl-3-methoxypyrazine is systematically named 2-methoxy-3-(3-methylbutyl)pyrazine according to IUPAC rules. This nomenclature reflects its pyrazine ring structure, where the methoxy (-OCH₃) group occupies the 2-position, and the isopentyl (3-methylbutyl) substituent is located at the 3-position. The pyrazine ring itself is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1- and 4-positions.

Structural characterization via SMILES notation (CC(C)CCC1=NC=CN=C1OC) confirms the branching of the isopentyl group (3-methylbutyl) and the relative positions of the methoxy and alkyl substituents. The InChIKey TVXVTADJOKTTIV-UHFFFAOYSA-N further uniquely identifies the compound’s stereochemical and connectivity features. Computational models and X-ray crystallography data, though not explicitly provided in the sources, typically corroborate such planar aromatic systems with substituents in para positions relative to the nitrogen atoms.

Molecular Formula and Weight Analysis

The molecular formula of 2-isopentyl-3-methoxypyrazine is C₁₀H₁₆N₂O , derived from its pyrazine backbone (C₄H₄N₂) combined with a methoxy group (-OCH₃) and an isopentyl chain (-C₅H₁₁). The molecular weight is calculated as 180.25 g/mol , consistent with high-resolution mass spectrometry data.

| Component | Contribution to Formula |

|---|---|

| Pyrazine ring | C₄H₄N₂ |

| Methoxy group | OCH₃ |

| Isopentyl chain | C₅H₁₁ |

Eigenschaften

CAS-Nummer |

32737-13-6 |

|---|---|

Molekularformel |

C10H16N2O |

Molekulargewicht |

180.249 |

Reinheit |

95% min. |

Synonyme |

2-Methoxy-3-(3-methylbutyl)pyrazine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Natural Occurrence

Pyrazine derivatives are characterized by their distinct aromatic properties. Pyrazine, 2-isopentyl-3-methoxy has a molecular formula of and a molecular weight of approximately 166.22 g/mol. It is primarily found in bell peppers and contributes significantly to their characteristic aroma, detectable at concentrations below one part per trillion . This compound is recognized for its intense odor profile, which makes it valuable in various applications.

Food Flavoring

Natural Flavoring Agent

Pyrazine, 2-isopentyl-3-methoxy is extensively used in the food industry as a flavor enhancer. Its presence in bell peppers makes it a sought-after compound for imparting fresh pepper notes to foods and beverages. The compound can be synthesized to enhance the flavor profile of products such as sauces, snacks, and seasonings .

Case Study: Wine Production

Research has shown that the concentration of pyrazines in wine can significantly affect its sensory attributes. A study investigated the effect of various wine matrix ingredients on the headspace sampling of pyrazines, revealing that specific extraction methods could optimize the recovery of these compounds for flavor analysis .

Fragrance Industry

Fragrance Component

Due to its potent aroma, pyrazine, 2-isopentyl-3-methoxy is utilized in perfumery and cleaning products. It serves as a top note in fragrances despite its low volatility because its scent can be detected at very low concentrations . The compound's safety profile makes it suitable for use in products intended for children and pets.

Application in Household Products

The incorporation of this pyrazine into detergents and air fresheners enhances their olfactory appeal. Its effectiveness as a fragrance component has led to widespread adoption in various consumer goods .

Pharmaceutical Applications

Potential Medicinal Uses

Recent studies suggest that pyrazine derivatives may possess pharmacological properties, including adenosine receptor antagonism. This makes them candidates for developing medications targeting cardiovascular and central nervous system disorders . The ability to modulate adenosine receptors could lead to treatments for conditions such as heart failure and anxiety disorders.

Research Findings

A patent highlights the potential of pyrazine derivatives as therapeutic agents. These compounds have been shown to exhibit various pharmacological actions, including cognitive enhancement and analgesic effects, indicating their versatility in medicinal chemistry .

Illicit Drug Prevention

Preventive Applications

An intriguing application of pyrazine, 2-isopentyl-3-methoxy is its potential role in preventing the illicit synthesis of methamphetamine from pseudoephedrine. By adding this compound to pseudoephedrine formulations, it effectively inhibits the chemical transformation necessary for methamphetamine production while remaining biologically inert .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Food Flavoring | Enhances flavor profiles in food products | Detected at very low concentrations; found in bell peppers |

| Fragrance Industry | Used as a top note in perfumes and household cleaners | Safe for use around children and pets |

| Pharmaceutical Uses | Potential adenosine receptor antagonists | May treat cardiovascular and CNS disorders |

| Illicit Drug Prevention | Blocks conversion of pseudoephedrine to methamphetamine | Effective deterrent against drug synthesis |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazine Compounds

Structural Analogues and Substituent Variations

Pyrazine derivatives vary in alkyl chain length, substituent positions, and functional groups, which significantly influence their biological and sensory properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Pyrazine Derivatives

Functional Differences

Aroma and Flavor Profiles

- 2-Isopentyl-3-methoxypyrazine: Imparts earthy, nutty notes, often associated with roasted foods .

- 2-Isobutyl-3-methoxypyrazine : Stronger vegetal (bell pepper-like) aroma due to shorter alkyl chain .

- 2-Ethyl-6-methylpyrazine : Dominates in coffee and grilled meats, with a smoky character .

Pharmacological Activities

- Target Interactions: Pyrazine derivatives often exhibit multitarget effects. For example, 2,6-dimethylpyrazine interacts with 11 proteins, including DPP4 and PRSS3, while 2-ethyl-6-methylpyrazine targets BCHE and AKR1B1 .

- Antimicrobial Properties : Methoxy and alkyl substituents correlate with antimicrobial activity. For instance, 2-isobutyl-3-methoxypyrazine shows predicted antibacterial effects against Bacillus subtilis .

Vorbereitungsmethoden

Traditional Cyclization and Methylation

The foundational approach for synthesizing 2-isopentyl-3-methoxypyrazine derives from the Seifert method, initially developed for analogous pyrazines. As detailed in a 2022 Durham University thesis, this method involves two key steps:

-

Cyclization of α-Amino Ketones : Reaction of leucine-derived α-amino ketones with glyoxal under basic conditions forms the pyrazine core.

-

O-Methylation : The intermediate 2-hydroxy-3-isopentylpyrazine undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

The thesis reported a 50% yield for 2-isopentyl-3-methoxypyrazine under optimized conditions (reflux in methanol, 12 hours). Key challenges included controlling regioselectivity and minimizing side reactions during methylation.

Improved Methodologies via Mild Conditions

Recent advancements have focused on enhancing efficiency and safety. Modifications to the Seifert protocol include:

-

Reduced Reaction Temperatures : Substituting reflux with room-temperature methylation using silver oxide (Ag₂O) as a catalyst, achieving comparable yields (48–52%) while reducing energy input.

-

Solvent Optimization : Transitioning from methanol to acetonitrile improved reaction homogeneity and reduced byproduct formation.

Condensation and Aromatization

A novel route inspired by Ghosh et al. (2011) involves condensation of α,β-dicarbonyl compounds (e.g., diacetyl) with α,β-diamines (e.g., isopentylamine derivatives). The process includes:

-

Formation of Dihydropyrazine : Condensation at 60°C in ethanol yields a non-aromatic intermediate.

-

Oxidative Aromatization : Treatment with manganese dioxide (MnO₂) or iodine (I₂) introduces aromaticity, producing the target compound with 45–50% overall yield .

This method avoids harsh methylating agents, making it preferable for large-scale synthesis.

Biosynthetic and Enzymatic Approaches

Role of O-Methyltransferases in Grapevines

In Vitis vinifera (grapevine), 2-isopentyl-3-methoxypyrazine is biosynthesized via enzymatic methylation of 2-hydroxy-3-isopentylpyrazine (IBHP). Key findings from genetic studies include:

-

VvOMT3 Specificity : The enzyme VvOMT3 exhibits high catalytic efficiency for IBHP (apparent Kₘ = 12 µM), with a turnover rate 10-fold higher than related isoforms (VvOMT1/2/4).

-

Expression Correlation : High-MP grape varieties show 5–8× higher VvOMT3 transcript levels compared to low-MP cultivars, confirming its regulatory role.

In Vitro Enzymatic Synthesis

Recombinant VvOMT3 has been utilized in vitro to methylate IBHP using S-adenosylmethionine (SAM) as a methyl donor. Pilot-scale reactions achieved 85% conversion efficiency under pH 7.5 and 30°C. Challenges include SAM cost and enzyme stability, necessitating immobilization techniques for industrial application.

Comparative Analysis of Preparation Methods

| Method | Yield | Conditions | Scalability | Cost |

|---|---|---|---|---|

| Traditional Methylation | 50% | Reflux, CH₃I, K₂CO₃ | Moderate | Low |

| Mild Methylation | 48–52% | RT, Ag₂O, CH₃CN | High | Moderate |

| Condensation-Aromatization | 45–50% | 60°C, MnO₂ | High | Moderate |

| Enzymatic (VvOMT3) | 85% | 30°C, SAM, pH 7.5 | Low | High |

Key Observations :

Q & A

Basic: What are the primary synthetic routes for 2-isopentyl-3-methoxypyrazine, and how are reaction conditions optimized?

Pyrazines like 2-isopentyl-3-methoxypyrazine are commonly synthesized via condensation reactions (e.g., Gutknecht or Gastaldi) between amines and ketones, followed by oxidation . For example, a two-step synthesis involves reacting glyoxal with norvaline amide hydrochloride to form 2-hydroxy-3-propylpyrazine, followed by methylation using diazomethane . The Maillard reaction also produces pyrazines under controlled heat (e.g., 100–150°C) and time (hours to days), with reactant ratios (e.g., equimolar or excess amino acids/sugars) influencing yield . Optimization requires monitoring parameters like temperature, time, and stoichiometry via gas chromatography-mass spectrometry (GC-MS) to quantify intermediates and final products .

Advanced: How do environmental variables (e.g., humidity, airflow) affect experimental reproducibility in odor-based behavioral studies involving pyrazines?

In animal avoidance studies, pyrazine odor gradients can be disrupted by environmental factors. For instance, wind disperses odor molecules, reducing gradient consistency, while rain may wash away pyrazine coatings on baits, altering palatability . To mitigate this, experiments should be conducted in controlled environments (e.g., enclosed arenas with stable airflow) and validated using parallel assays (e.g., GC-MS to quantify odor concentration gradients). Replication under varying conditions (e.g., humidity levels) is critical to identify confounding variables .

Basic: What analytical techniques are recommended for structural characterization of pyrazine derivatives?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. For example, NIST databases provide reference spectra (e.g., electron ionization mass spectra for 2-isopropyl-3-methoxypyrazine, CAS 25773-40-4) to validate purity and identity . X-ray crystallography or computational modeling (e.g., 3D SD files from NIST) can resolve stereochemical ambiguities in isomers like 2-methoxy-3-(1-methylpropyl)pyrazine .

Advanced: How can redox-active pyrazines be engineered for electrocatalytic applications?

Graphite-conjugated pyrazines (GCPs) exhibit tunable electrocatalytic activity for reactions like oxygen reduction. By modifying substituents (e.g., electron-withdrawing groups) on phenylenediamine precursors, the electrophilicity of pyrazine units is enhanced, increasing catalytic rates by >70-fold . Electrochemical impedance spectroscopy (EIS) and X-ray absorption spectroscopy (XAS) are used to correlate ligand electronic structure with activity . Stability under alkaline conditions (e.g., 0.1 M KOH) must be tested via cyclic voltammetry to assess durability .

Basic: What safety protocols are critical when handling 2-isopentyl-3-methoxypyrazine in laboratory settings?

This compound is classified as acutely toxic (Category 4 oral, Category 2 skin/eye irritant) under OSHA guidelines . Required protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Seal containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Advanced: How do reaction mechanisms differ between thermal (Maillard) and enzymatic pyrazine formation pathways?

In the Maillard reaction, pyrazines form via Strecker degradation of amino acids and caramelization of sugars, requiring high temperatures (≥100°C) and non-enzymatic catalysis . In contrast, enzymatic pathways (e.g., in crawfish hepatopancreas) involve lipoxygenase-mediated oxidation of fatty acids, generating precursors like aldehydes that condense with ammonia at milder temperatures (25–40°C) . Mechanistic studies employ isotopic labeling (e.g., ¹³C-glucose) and kinetic modeling to track intermediate formation .

Advanced: What strategies resolve contradictions in reported CAS numbers and structural data for pyrazine isomers?

Discrepancies in CAS numbers (e.g., 25773-40-4 vs. 24168-70-5) often arise from isomerism or naming variations (e.g., 2-isopropyl-3-methoxypyrazine vs. 2-methoxy-3-(1-methylpropyl)pyrazine) . Researchers should cross-reference spectral databases (e.g., NIST Chemistry WebBook), verify substituent positions via 2D NMR (e.g., COSY, NOESY), and consult IUPAC nomenclature rules to standardize reporting .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.